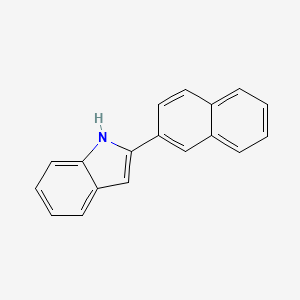

2-(2-Naphthyl)indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACDYUNTCMPDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295300 | |

| Record name | 2-(2-Naphthyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23746-81-8 | |

| Record name | 23746-81-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Naphthyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Rotational Landscape of 2-(2-Naphthyl)indole: A Technical Guide to Molecular Structure and Conformation

Abstract

This technical guide provides an in-depth analysis of the molecular structure and conformational dynamics of 2-(2-Naphthyl)indole, a key heterocyclic scaffold in medicinal chemistry and materials science. We delve into the critical interplay between the indole and naphthalene ring systems, which dictates the molecule's steric and electronic properties. This document synthesizes experimental data with computational insights to offer a comprehensive resource for researchers, scientists, and drug development professionals. We present detailed protocols for the synthesis via the Fischer Indole Synthesis, structural elucidation through spectroscopic methods, and the computational assessment of its conformational energy landscape. This guide serves as both a theoretical primer and a practical handbook for understanding and utilizing this versatile molecule.

Introduction: The Significance of the 2-Arylindole Scaffold

The indole nucleus is a cornerstone in drug discovery, recognized as a "privileged structure" due to its ability to bind to a multitude of biological receptors with high affinity[1]. When substituted at the 2-position with an aryl group, such as a naphthyl moiety, the resulting 2-arylindole framework possesses a unique combination of a rigid, extended π-conjugated system and potential for rotational isomerism, or atropisomerism. This structural feature is not merely a chemical curiosity; it is fundamental to the molecule's function. The dihedral angle between the indole and naphthyl rings governs the overall molecular shape, influencing everything from crystal packing to the stereospecific recognition by enzyme active sites.

This compound (CAS 23746-81-8) itself, and its derivatives, are integral to the development of novel therapeutics, including anticancer, antibacterial, and antifungal agents, as well as advanced organic materials for optoelectronic applications due to their fluorescence properties[2][3]. Understanding the subtle energetic preferences for planar versus twisted conformations is therefore paramount for rational drug design and the engineering of new functional materials.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is established by its chemical and physical properties.

| Property | Value | Source(s) |

| IUPAC Name | 2-(naphthalen-2-yl)-1H-indole | [4] |

| CAS Number | 23746-81-8 | [5] |

| Molecular Formula | C₁₈H₁₃N | [5] |

| Molecular Weight | 243.31 g/mol | [6] |

| Appearance | White to pale brown crystalline solid | [6][7] |

| Melting Point | 199.5 - 207 °C | [6][7] |

The molecule's architecture, consisting of an indole core linked at the C2 position to the C2 position of a naphthalene ring, creates an extended aromatic system that is crucial for its electronic and photophysical behavior[2].

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's structure begins with its synthesis and analytical confirmation. The Fischer indole synthesis is the most classic and versatile method for preparing 2-arylindoles[8].

Experimental Protocol: Fischer Indole Synthesis

This protocol describes the synthesis of this compound from 2-acetylnaphthalene and phenylhydrazine. The methodology is adapted from well-established procedures for the synthesis of the closely related analog, 2-phenylindole[2][6].

Causality Behind Experimental Choices: The Fischer synthesis is a dehydration and rearrangement reaction. It requires an acid catalyst to facilitate the key[5][5]-sigmatropic rearrangement. Polyphosphoric acid (PPA) is often an excellent choice as it serves as both a strong acid catalyst and a dehydrating agent, driving the reaction towards the final indole product. The initial formation of the hydrazone is a standard condensation reaction.

Step 1: Synthesis of 2-Acetylnaphthalene Phenylhydrazone

-

In a 100 mL round-bottom flask, combine 2-acetylnaphthalene (5.0 g, 0.029 mol) and phenylhydrazine (3.2 g, 0.029 mol).

-

Add 50 mL of 95% ethanol and 1 mL of glacial acetic acid (as a catalyst).

-

Equip the flask with a reflux condenser and heat the mixture on a steam bath or in a heating mantle at reflux for 1 hour.

-

After one hour, remove the flask from the heat and allow it to cool to room temperature. Further cool the mixture in an ice bath to maximize crystallization.

-

Collect the crystalline phenylhydrazone product by vacuum filtration, washing with two 15 mL portions of cold 95% ethanol.

-

Dry the product in a vacuum oven. The expected product is a stable, crystalline solid.

Step 2: Acid-Catalyzed Cyclization to this compound

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place 50 g of polyphosphoric acid (PPA).

-

Heat the PPA to 100 °C in an oil bath.

-

Carefully and in portions, add the dried 2-acetylnaphthalene phenylhydrazone (5.0 g, 0.020 mol) to the hot, stirring PPA.

-

After the addition is complete, raise the temperature of the oil bath to 150 °C and maintain it for 10-15 minutes. The reaction is typically accompanied by the evolution of ammonia.

-

Allow the reaction mixture to cool to approximately 100 °C and then pour it carefully onto 200 g of crushed ice in a large beaker.

-

The crude this compound will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water until the washings are neutral.

-

For purification, recrystallize the crude product from hot ethanol or a toluene/hexane mixture. The final product should be obtained as off-white to pale brown crystals.

Workflow for Fischer Indole Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of 2-phenylindole | PDF [slideshare.net]

- 3. 2-Phenylindole - Wikipedia [en.wikipedia.org]

- 4. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. studylib.net [studylib.net]

- 8. 2-Phenylindole(948-65-2) 1H NMR [m.chemicalbook.com]

Spectroscopic Characterization of 2-(2-Naphthyl)indole: A Technical Guide

Introduction

2-(2-Naphthyl)indole is a significant heterocyclic compound featuring a bicyclic indole core linked to a naphthalene moiety at the 2-position. This molecular architecture results in an extended π-conjugated system, making it a valuable building block in medicinal chemistry, materials science, and organic electronics.[1] Its unique photophysical properties and potential for biological activity necessitate unambiguous structural confirmation and purity assessment, for which a combination of spectroscopic techniques is indispensable.[2]

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is on the practical interpretation of the spectra to provide a comprehensive and self-validating confirmation of the molecule's identity and structure.

A Note on Synthesis

While a detailed synthetic protocol is beyond the scope of this guide, it is pertinent to mention that 2-arylindoles like this compound are commonly synthesized through various cross-coupling reactions or cyclization strategies. A prevalent method involves the palladium-catalyzed Suzuki or Stille coupling of a 2-haloindole with an appropriate naphthylboronic acid or stannane derivative. Alternatively, Fischer or Bischler-Möhlau indole syntheses can be adapted using naphthalene-based precursors. Understanding the synthetic route is crucial as it informs the potential impurities that may be present in a sample, which can often be detected through careful spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, NMR confirms the presence and connectivity of the indole and naphthalene ring systems.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is useful for observing exchangeable protons like the indole N-H.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.

¹H NMR Spectroscopy: Data Interpretation

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region (typically δ 7.0-8.5 ppm) and a distinct signal for the indole N-H proton. The complex splitting patterns arise from proton-proton (spin-spin) coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.30 | br s | 1H | N-H (Indole) |

| ~ 8.10 | s | 1H | H-1' (Naphthyl) |

| ~ 7.90-7.80 | m | 3H | Naphthyl protons |

| ~ 7.70 | d | 1H | H-4 (Indole) |

| ~ 7.60 | d | 1H | H-7 (Indole) |

| ~ 7.50-7.40 | m | 2H | Naphthyl protons |

| ~ 7.20-7.10 | m | 2H | H-5, H-6 (Indole) |

| ~ 6.80 | s | 1H | H-3 (Indole) |

Note: These are predicted values based on typical chemical shifts for indole and naphthalene moieties. Actual values may vary depending on the solvent and spectrometer frequency.

The broad singlet for the indole N-H proton is a key feature and its chemical shift can be highly dependent on solvent and concentration. The protons of the naphthalene ring system and the indole ring will show complex multiplets due to extensive coupling. Two-dimensional NMR techniques like COSY are invaluable for definitively assigning these coupled protons.

¹³C NMR Spectroscopy: Data Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of 18 carbon atoms in this compound, the spectrum will show a number of signals in the aromatic region (δ 100-140 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | C-2 (Indole) |

| ~ 136 | C-7a (Indole) |

| ~ 134 | C-4a' (Naphthyl) |

| ~ 133 | C-8a' (Naphthyl) |

| ~ 131 | C-2' (Naphthyl) |

| ~ 129-123 | Naphthyl & Indole CH |

| ~ 122 | C-6 (Indole) |

| ~ 121 | C-4 (Indole) |

| ~ 120 | C-5 (Indole) |

| ~ 111 | C-7 (Indole) |

| ~ 102 | C-3 (Indole) |

Note: These are predicted values. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are useful to differentiate between CH, CH₂, and CH₃ carbons (though only CH carbons are expected in the aromatic region of this molecule).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific bonds.

Experimental Protocol: IR

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is a simpler method where the solid sample is placed directly on the crystal surface.[3]

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

IR Spectrum Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the N-H bond of the indole and the C-H and C=C bonds of the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Bond Vibration | Description |

| ~ 3400 | N-H stretch | Sharp, characteristic peak for the indole N-H group.[4] |

| ~ 3100-3000 | Aromatic C-H stretch | Multiple weak to medium bands. |

| ~ 1600-1450 | Aromatic C=C stretch | Strong, sharp bands characteristic of the indole and naphthalene rings.[4] |

| ~ 750-700 | C-H out-of-plane bend | Strong bands indicative of aromatic substitution patterns. |

The presence of a sharp peak around 3400 cm⁻¹ is a strong indicator of the N-H group in the indole ring. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can also provide information about the structure of a molecule through its fragmentation pattern.

Experimental Protocol: MS

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: An ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI) is used to generate ions. EI is a "hard" ionization technique that often leads to extensive fragmentation, while ESI is a "soft" technique that typically keeps the molecular ion intact.

-

Data Acquisition: The ions are separated based on their m/z ratio and detected.

Mass Spectrum Interpretation

The mass spectrum of this compound will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 243.10 | [M]⁺ | Molecular ion peak. The exact mass is 243.1048 g/mol .[3] |

| 242 | [M-H]⁺ | Loss of a hydrogen atom. |

| 116 | [Indole fragment]⁺ | Fragmentation of the naphthalene-indole bond. |

The molecular formula of this compound is C₁₈H₁₃N, giving a molecular weight of approximately 243.31 g/mol .[5] The high-resolution mass spectrum should show a molecular ion peak at an m/z value very close to the calculated exact mass of 243.1048. The fragmentation pattern can provide further structural confirmation.

Integrated Spectroscopic Analysis Workflow

A self-validating approach to the structural elucidation of this compound involves the integration of all spectroscopic data. The following diagram illustrates this workflow.

Caption: Integrated workflow for the spectroscopic validation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust and self-validating method for its structural elucidation and purity assessment. The combination of these techniques allows for the unambiguous confirmation of the molecular framework, the identification of key functional groups, and the determination of the molecular weight. This guide serves as a foundational resource for researchers and professionals working with this important class of heterocyclic compounds.

References

Theoretical and computational studies of 2-(2-Naphthyl)indole

An In-Depth Technical Guide: Theoretical and Computational Elucidation of 2-(2-Naphthyl)indole as a Privileged Pharmacophore

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its fusion with other aromatic systems, such as naphthalene, creates hybrid structures with unique steric and electronic properties, making them compelling candidates for drug discovery.[4][5][6] This guide focuses on this compound, a molecule that marries the biological relevance of indole with the extended π-system of naphthalene. We will explore how theoretical and computational chemistry, particularly Density Functional Theory (DFT) and molecular docking, provide indispensable tools for understanding this molecule's fundamental properties and predicting its therapeutic potential. This document serves as a practical and theoretical resource, explaining not just the computational protocols but the scientific rationale that underpins them, thereby providing a self-validating framework for investigation.

The this compound Scaffold: A Synthesis of Function

The indole ring system is a versatile heterocyclic aromatic compound found in a vast array of natural products and synthetic drugs, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory.[3][7][8] The functionalization at the C2 position is a common strategy to modulate its biological activity. The attachment of a 2-naphthyl group introduces a bulky, lipophilic, and electronically rich moiety.[4][9] This modification can enhance π-π stacking interactions with biological targets, alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and fine-tune its electronic landscape for specific receptor binding.[5][9] Understanding these intricate structure-activity relationships (SAR) is paramount for rational drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 23746-81-8 | [9][10][11] |

| Molecular Formula | C₁₈H₁₃N | [4][9][10] |

| Molecular Weight | 243.31 g/mol | [9][10] |

| Appearance | Light yellow to yellow crystalline solid | [9][12] |

| Melting Point | 202.0 to 206.0 °C | [9][12] |

| IUPAC Name | 2-(naphthalen-2-yl)-1H-indole |[10] |

The Computational Lens: From Molecular Structure to Predicted Activity

To dissect the properties of this compound, we employ a multi-step computational workflow. This process begins with quantum mechanical calculations to determine the molecule's most stable structure and intrinsic electronic properties. These findings then inform higher-level simulations, such as molecular docking, to predict how the molecule might interact with specific protein targets implicated in disease.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 23746-81-8(this compound) | Kuujia.com [kuujia.com]

- 5. Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators-Inhibitors of Bacterial Cystathionine γ-Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 9. This compound (23746-81-8) for sale [vulcanchem.com]

- 10. This compound | C18H13N | CID 265232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. This compound | 23746-81-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to the Synthesis of 2-Arylindoles: From Historical Discovery to Modern Methodologies

<

The 2-arylindole framework is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds and functional materials.[1][2] Its inherent structural and electronic properties have propelled continuous innovation in synthetic organic chemistry. This technical guide offers an in-depth exploration of the discovery and evolution of 2-arylindole synthesis, providing practical insights for researchers, scientists, and professionals in drug development. We will trace the path from foundational classical reactions to the sophisticated and efficient catalytic strategies that define the current state-of-the-art.

Part 1: The Foundations - Classical Routes to 2-Arylindoles

The earliest methods for constructing 2-arylindoles, while revolutionary in their time, were often characterized by harsh reaction conditions, such as high temperatures and strong acids, which limited their scope and functional group compatibility. A thorough understanding of these classical methods is essential, as they established the fundamental principles upon which modern synthesis is built.

The Fischer Indole Synthesis: A Pillar of Heterocyclic Chemistry

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the most important and widely recognized reactions in organic chemistry.[3][4][5] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with a ketone or aldehyde.[3][4] When an aryl ketone is used as the carbonyl component, this method provides a direct route to 2-arylindoles.[2]

The reaction is catalyzed by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride.[4][5] The mechanism proceeds through a cascade of transformations, including tautomerization of the hydrazone to an enamine, followed by a crucial[6][6]-sigmatropic rearrangement.[3][4] Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[4]

Generalized Protocol for Fischer Indole Synthesis:

-

Hydrazone Formation: An arylhydrazine is condensed with an acetophenone derivative in a solvent like ethanol, often with an acid catalyst, to generate the corresponding arylhydrazone.

-

Cyclization: The purified arylhydrazone is treated with a strong acid catalyst (e.g., polyphosphoric acid or zinc chloride) and heated to induce cyclization.

-

Work-up and Purification: The reaction is quenched and neutralized. The crude 2-arylindole is then extracted and purified, typically by column chromatography or recrystallization.

The Bischler-Möhlau Indole Synthesis: An Alternative Approach

The Bischler-Möhlau indole synthesis provides another classical pathway to 2-arylindoles, involving the reaction of an α-bromo-acetophenone with an excess of aniline.[6][7][8][9] Despite its long history, this method has seen less application compared to the Fischer synthesis due to the often harsh conditions, modest yields, and potential for unpredictable regiochemistry.[6][10]

The reaction mechanism is surprisingly complex for what appears to be a simple condensation.[8] It is believed to proceed through the formation of an α-arylamino ketone intermediate, which then undergoes cyclization and aromatization to form the indole product.[6] Recent advancements have introduced milder conditions, such as the use of lithium bromide as a catalyst or microwave irradiation, to improve the utility of this classical reaction.[6][8]

Part 2: The Catalysis Revolution - Modern Synthetic Methods

The emergence of transition-metal catalysis, particularly with palladium, has transformed the synthesis of 2-arylindoles. These modern methods offer significant advantages, including milder reaction conditions, superior functional group tolerance, and enhanced control over regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a mainstay for the construction of C-C bonds, and their application to 2-arylindole synthesis has been extensive. These methods typically involve the coupling of a pre-functionalized indole with an aryl partner.

-

Sonogashira Coupling: A powerful one-pot method involves the palladium-catalyzed Sonogashira-type alkynylation of a 2-iodoaniline with a terminal alkyne, followed by a base-assisted cycloaddition to form the 2-arylindole.[11][12] This strategy allows for the rapid assembly of diverse 2-arylindole libraries.[12]

Representative Protocol for One-Pot Sonogashira/Cycloaddition Synthesis:

-

Reactant Setup: A reaction vessel is charged with a substituted 2-iodoaniline (1.0 equiv.), a terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper co-catalyst (e.g., CuI) in a suitable solvent.

-

Coupling Reaction: A base, such as triethylamine, is added, and the mixture is stirred at an elevated temperature until the Sonogashira coupling is complete.

-

Cyclization: A stronger base (e.g., potassium tert-butoxide) is then added to promote the intramolecular cyclization to the 2-arylindole.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified by standard chromatographic techniques.

Direct C-H Arylation: The Modern Frontier

The most advanced and atom-economical strategies for 2-arylindole synthesis involve the direct C-H functionalization of the indole ring.[1] These methods eliminate the need for pre-functionalization of the indole, thereby shortening synthetic sequences and reducing waste.[13]

Palladium catalysis has been at the forefront of this research, enabling the C2-selective arylation of indoles without the need for a directing group.[1] These reactions, often referred to as Heck-type reactions, can be performed under aerobic conditions, using oxygen as the sole oxidant.[1] Ruthenium-catalyzed C-H activation has also emerged as a powerful tool for the synthesis of indole derivatives.[14]

Comparative Overview of Synthetic Strategies

| Method | Key Features | Advantages | Disadvantages |

| Fischer Synthesis | Acid-catalyzed cyclization of arylhydrazones | Inexpensive starting materials, well-established | Harsh conditions, limited functional group tolerance |

| Bischler-Möhlau | Reaction of α-bromo-acetophenones with anilines | Alternative synthetic route | Harsh conditions, often low yields, excess aniline required |

| Sonogashira/Cycloaddition | One-pot Pd-catalyzed reaction of 2-iodoanilines and alkynes | High efficiency, good functional group tolerance | Requires pre-functionalized starting materials |

| Direct C-H Arylation | Transition-metal-catalyzed direct coupling of indoles and aryl partners | High atom economy, no pre-functionalization of indole needed | May require specific directing groups or oxidants, regioselectivity can be a challenge |

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual flow of these pivotal synthetic transformations.

Caption: The Fischer Indole Synthesis workflow.

Caption: One-pot Sonogashira/Cycloaddition for 2-arylindoles.

Caption: Direct C-H arylation for 2-arylindole synthesis.

Conclusion and Future Directions

The synthesis of 2-arylindoles has evolved dramatically from the harsh conditions of the 19th century to the elegant and efficient catalytic methods of today. Modern approaches, particularly direct C-H functionalization, are paving the way for more sustainable and environmentally friendly chemical synthesis. Future research will likely focus on the use of more abundant and less toxic metal catalysts, the development of enantioselective synthetic routes, and the expansion of the substrate scope to create ever more complex and valuable 2-arylindole derivatives. The rich history and continuous innovation in this field provide a powerful and versatile toolkit for chemists in academia and industry alike.

References

- 1. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. testbook.com [testbook.com]

- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]

- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 9. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 10. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. soc.chim.it [soc.chim.it]

- 14. mdpi.com [mdpi.com]

Illuminating the Core: A Technical Guide to the Fluorescence Properties of 2-Aryl Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in a New Light

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1] Among the vast landscape of indole derivatives, 2-aryl substituted indoles have emerged as a particularly promising class, demonstrating a wide spectrum of pharmacological activities.[1] Beyond their therapeutic potential, these molecules possess intriguing fluorescence properties that are increasingly being harnessed for applications in biological imaging, diagnostics, and drug discovery.[2][3][4][5] This guide provides an in-depth exploration of the synthesis, photophysical characteristics, and environmental sensitivity of 2-aryl substituted indoles, offering a technical resource for researchers seeking to leverage their unique fluorescent capabilities.

The Foundation: Synthesis of 2-Aryl Indoles

The strategic synthesis of 2-aryl indoles is paramount to tuning their fluorescence properties. While several methods exist, the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions are among the most prevalent and versatile.[6][7][8]

Fischer Indole Synthesis: A Classic Approach

A widely used and effective method for preparing 2-substituted indoles is the Fischer indole synthesis.[6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and an appropriate aryl ketone.[7]

Experimental Protocol: Fischer Indole Synthesis of a Generic 2-Arylindole

-

Hydrazone Formation: To a solution of the desired phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol), add the corresponding aryl ketone (1.0-1.2 eq).

-

Acid Catalysis: Introduce a catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride).

-

Cyclization: Heat the reaction mixture under reflux for a period determined by the specific substrates (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-arylindole.[6]

Caption: Fischer Indole Synthesis Workflow.

Palladium-Catalyzed Cross-Coupling: Modern Precision

More contemporary methods, such as palladium-catalyzed reactions, offer a high degree of control and functional group tolerance for the synthesis of 2-arylindoles.[8][9] One-pot procedures involving Sonogashira-type alkynylation followed by base-assisted cycloaddition, or direct C-H arylation of the indole core, have proven to be highly efficient.[8][9] These methods allow for the introduction of a diverse array of aryl substituents, enabling fine-tuning of the molecule's electronic and photophysical properties.

Unveiling the Light: Photophysical Properties

The fluorescence of 2-aryl substituted indoles is governed by the interplay of their electronic structure, the nature of the aryl substituent, and their interaction with the surrounding environment. Key photophysical parameters include the absorption and emission maxima (λ_abs and λ_em), Stokes shift, and fluorescence quantum yield (Φ_F).

The Role of the Aryl Substituent

The identity of the 2-aryl group significantly influences the fluorescence characteristics. Extending the π-conjugation of the system by moving from a phenyl to a naphthyl or anthracenyl substituent generally leads to a red-shift in both the absorption and emission spectra.[10][11] For instance, 2-anthracenylindole exhibits the longest emission maximum wavelength among these three derivatives.[10][11]

Theoretical studies suggest that for some 2-arylindoles, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be localized on the anthracene moiety, dictating the electronic transitions responsible for fluorescence.[10][11] The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also highly dependent on the aryl substituent. Interestingly, 2-phenylindole often exhibits the highest fluorescence quantum yield in this series.[10][11]

The introduction of electron-donating or electron-withdrawing groups on the aryl ring can further modulate the photophysical properties. These substitutions can alter the energy levels of the HOMO and LUMO, leading to shifts in the emission wavelength and changes in the quantum yield.[12]

| Compound | Aryl Substituent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F | Reference |

| 2-Phenylindole | Phenyl | ~300-320 | ~350-380 | ~50-60 | High | [10][11] |

| 2-Naphthylindole | Naphthyl | ~320-340 | ~380-410 | ~60-70 | Moderate | [10][11] |

| 2-Anthracenylindole | Anthracenyl | ~360-380 | ~420-450 | ~60-70 | Lower | [10][11] |

| Substituted 2,3-distyryl indoles | Varied | ~380 | Varies | Varies | Varies | [12] |

Table 1: Representative Photophysical Data for 2-Aryl Substituted Indoles. Data are approximate and can vary with solvent and other experimental conditions.

Caption: Structure-Property Relationship in 2-Arylindoles.

The Influence of the Microenvironment

The fluorescence of indole and its derivatives is notoriously sensitive to the local environment.[13][14][15][16][17] This sensitivity is a key attribute that makes them powerful probes for studying molecular interactions and dynamics.

Solvent Polarity

The polarity of the solvent can have a profound effect on the fluorescence emission of 2-arylindoles.[14][16] In polar solvents, a phenomenon known as solvent relaxation can occur around the excited-state dipole moment of the fluorophore. This leads to a red-shift in the emission spectrum, often accompanied by a decrease in the fluorescence quantum yield.[14][16] The magnitude of this Stokes shift is highly sensitive to the solvent's polarity.[14] For instance, the emission wavelength of tryptophan, which contains an indole chromophore, shifts by approximately 35 nanometers when its environment changes from non-polar to highly polar.[16]

This solvent-dependent behavior arises from the change in the dipole moment of the indole moiety upon excitation.[14] The excited state is generally more polar than the ground state, leading to a stronger interaction with polar solvent molecules.

pH and Hydrogen Bonding

The pH of the medium can also influence the fluorescence of 2-arylindoles, particularly those with ionizable groups or where the indole nitrogen can participate in hydrogen bonding.[18][19] In protic solvents, hydrogen bonding between the indole and the solvent can affect the energy levels of the excited state and thus the emission properties.[18] Deprotonation of the indole N-H can lead to the formation of an anionic species with distinct photoabsorption and fluorescence characteristics.[11][20]

| Environmental Factor | Effect on Fluorescence | Underlying Mechanism |

| Increasing Solvent Polarity | Red-shift in emission, often decreased quantum yield. | Solvent relaxation around the more polar excited state.[14][16] |

| Decreasing pH (Acidic) | Can lead to protonation and changes in emission. | Alteration of the electronic structure of the fluorophore. |

| Increasing pH (Basic) | Can lead to deprotonation of N-H, forming an emissive anion. | Formation of a new chemical species with different photophysical properties.[11][20] |

| Hydrogen Bonding | Can cause spectral shifts and affect quantum yield. | Alteration of the energy of the excited state through specific interactions.[18] |

Table 2: Influence of Environmental Factors on the Fluorescence of 2-Arylindoles.

Applications in Research and Drug Development

The unique fluorescence properties of 2-aryl substituted indoles make them valuable tools in various scientific disciplines.

Fluorescent Probes

Their sensitivity to the local microenvironment makes them excellent fluorescent probes for studying protein structure and dynamics, membrane properties, and other biological systems.[19][21][22] By monitoring changes in their fluorescence emission, researchers can gain insights into conformational changes, binding events, and local polarity.

Biological Imaging

Fluorophores with high quantum yields and photostability are essential for biological imaging.[2][22] 2-Arylindoles with tailored photophysical properties can be used as labels for biomolecules, enabling their visualization in living cells and tissues.[2] The development of two-photon absorbing 2-arylindoles is particularly promising for deep-tissue imaging with reduced background fluorescence.[12][22]

Drug Discovery and Theranostics

In drug discovery, fluorescently labeled compounds can be used to visualize drug distribution, target engagement, and cellular uptake.[3][4][5] The concept of "theranostics," which combines therapeutic and diagnostic capabilities in a single agent, is a rapidly growing field where fluorescent 2-arylindoles could play a significant role.[4] A therapeutic 2-arylindole with intrinsic fluorescence could allow for real-time monitoring of its biodistribution and therapeutic efficacy.

Conclusion

2-Aryl substituted indoles represent a versatile class of molecules with a rich photophysical landscape. Their fluorescence properties can be rationally tuned through synthetic design, and their sensitivity to the microenvironment provides a powerful tool for probing complex biological systems. As our understanding of their structure-property relationships deepens, the application of these luminous scaffolds in drug development, diagnostics, and fundamental research will undoubtedly continue to expand, shedding new light on the intricacies of the molecular world.

References

- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epruibiotech.com [epruibiotech.com]

- 3. Recent advances of fluorescent technologies for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are the different types of drugs available for Fluorophore-conjugated therapeutics? [synapse.patsnap.com]

- 5. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Fluorescence properties of 2-aryl substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Expressions Microscopy Primer: Fluorescence - Solvent Effects on Fluorescence Emission - Interactive Java Tutorial [micro.magnet.fsu.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fluorescence Solvent Shifts and Singlet Excited State pK's of Indole Derivatives | Semantic Scholar [semanticscholar.org]

- 19. Naphthalene-benzoindole derived two novel fluorometric pH-Responsive probes for environmental systems and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. worldscientific.com [worldscientific.com]

- 21. Rhodol Derivatives as Selective Fluorescent Probes for the Detection of HgII Ions and the Bioimaging of Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(2-Naphthyl)indole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Naphthyl)indole, a molecule of significant interest in organic synthesis, materials science, and pharmaceutical research. In the absence of extensive publicly available quantitative solubility data, this document establishes a robust framework for understanding and experimentally determining the solubility of this compound. It integrates theoretical principles of solubility with the known physicochemical properties of this compound to offer a predictive analysis across a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol is provided to empower researchers to generate high-quality, reproducible solubility data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior in solution for applications ranging from reaction optimization to formulation development.

Introduction to this compound and Its Solubility

This compound is a polycyclic aromatic compound featuring an indole core substituted at the 2-position with a naphthyl group.[1] This molecular architecture, which combines the electron-rich indole nucleus with an extended π-system of the naphthalene moiety, imparts unique photophysical and electronic properties, making it a valuable building block in the synthesis of functional materials, ligands for catalysis, and pharmaceutical intermediates.[1][2]

The solubility of a compound is a critical physicochemical parameter that governs its application in virtually every stage of chemical research and development. From the choice of solvent for a chemical reaction to the purification by crystallization and the formulation of a final product, a thorough understanding of a compound's solubility is paramount. For a molecule like this compound, its largely non-polar, aromatic structure suggests poor aqueous solubility but favorable solubility in organic solvents.[2] This guide will delve into the nuances of its interactions with various classes of organic solvents.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and physical properties. The key physicochemical parameters for this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₃N | [1][3][4] |

| Molecular Weight | ~243.31 g/mol | [1][3][5] |

| Appearance | Crystalline solid | [2][5] |

| Melting Point | 204-207°C | [2][5] |

| Structure | Indole nucleus with a 2-naphthyl group at the C2 position | [5] |

The high melting point of this compound is indicative of strong intermolecular forces in the solid state, likely dominated by π-π stacking interactions between the aromatic rings of adjacent molecules.[5] Overcoming these lattice forces is a key energetic barrier that a solvent must surmount to dissolve the compound.

Predictive Solubility Profile based on "Like Dissolves Like"

The principle of "like dissolves like" serves as a foundational guide for predicting solubility.[6][7] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. Given the predominantly non-polar, aromatic structure of this compound, its solubility in various organic solvents can be predicted as follows. The indole nitrogen does possess a hydrogen bond donor capability, which can contribute to interactions with polar aprotic and protic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | These solvents have high polarity and are excellent hydrogen bond acceptors, which can effectively solvate the N-H group of the indole moiety.[8] Their polarity will also aid in disrupting the crystal lattice. DMSO is reported to be a good solvent for this compound.[1] |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | These solvents can act as both hydrogen bond donors and acceptors, facilitating interaction with the indole N-H.[8] However, their smaller non-polar portions may limit their ability to fully solvate the large, hydrophobic naphthyl group compared to polar aprotic solvents. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic nature of these solvents can engage in favorable π-π stacking interactions with the indole and naphthalene rings of the solute. However, the lack of strong, specific interactions with the polar N-H group might limit high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity and are effective at solvating a wide range of organic compounds. The overall non-polar character of this compound should allow for reasonable solubility.[8] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar than diethyl ether, is expected to be a better solvent. These solvents are generally good for non-polar to moderately polar compounds. |

| Non-Polar Aliphatic | Hexanes, Heptane | Low to Insoluble | As highly non-polar solvents, hexanes are unlikely to effectively solvate the more polar indole portion of the molecule or overcome the crystal lattice energy.[8] |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.[6] This protocol outlines the necessary steps for obtaining accurate and reproducible data for this compound.

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Record the exact mass of the compound added.

-

Add a known volume or mass of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments (i.e., measuring concentration at different time points until it plateaus).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor

-

Self-Validating System and Best Practices

-

Purity of Compound: Ensure the purity of this compound is high, as impurities can affect solubility.

-

Solvent Purity: Use high-purity solvents to avoid any co-solvency effects.

-

Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.[9][10]

-

Equilibrium Confirmation: Confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours).

-

Triplicate Measurements: Perform all experiments in at least triplicate to ensure the reproducibility of the results.

Data Presentation and Visualization

Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvents.

Table 3: Example Data Table for Experimental Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| DMSO | Experimental Value | Calculated Value |

| DMF | Experimental Value | Calculated Value |

| Methanol | Experimental Value | Calculated Value |

| Dichloromethane | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

| Hexane | Experimental Value | Calculated Value |

Diagrams

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Key Molecular Interactions Governing Solubility.

Conclusion

References

- 1. 23746-81-8(this compound) | Kuujia.com [kuujia.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C18H13N | CID 265232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound (23746-81-8) for sale [vulcanchem.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Indole Derivatives

Foreword: The Enduring Privileged Scaffold

The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, stands as a cornerstone of medicinal chemistry.[1][2] Its prevalence in natural products and clinically approved drugs underscores its status as a "privileged scaffold," a framework that demonstrates a remarkable ability to interact with a wide array of biological targets.[1][3][4][5] From the anti-tubulin activity of vinca alkaloids in cancer therapy to the modulation of neurological pathways, indole derivatives exhibit a vast spectrum of pharmacological activities.[3][6][7]

This guide is designed for the hands-on researcher and drug development professional. It eschews a rigid, one-size-fits-all template in favor of a logical, field-proven hierarchical screening cascade. Our objective is not merely to list protocols but to illuminate the causality behind each experimental choice—to build a self-validating system of inquiry that efficiently filters a library of novel indole derivatives from initial concepts to promising preclinical candidates. We will proceed from predictive in silico assessments to broad in vitro screening, delve into mechanism-of-action studies, and culminate with foundational in vivo toxicity evaluations.

Part 1: The Strategic Screening Cascade: A Hierarchical Approach

A successful screening campaign is an exercise in resource management, prioritizing compounds with the highest probability of success while eliminating unsuitable candidates early.[8] A hierarchical approach, moving from high-throughput computational and cell-based assays to lower-throughput, more complex biological systems, is the most logical and cost-effective strategy. This tiered system ensures that only the most promising compounds consume significant resources.

The overall workflow can be visualized as a funnel, where a large number of initial compounds are progressively narrowed down based on increasingly stringent criteria.

Caption: A hierarchical workflow for screening novel indole derivatives.

Part 2: The Initial Filter: In Silico Pre-Screening

Before committing to costly and time-consuming wet-lab synthesis and testing, computational methods provide an invaluable first-pass filter.[9] These in silico tools predict a compound's potential efficacy and drug-likeness, allowing for the early prioritization of candidates most likely to succeed.[9][10][11]

Molecular Docking: Predicting Target Engagement

Molecular docking simulates the interaction between a ligand (your indole derivative) and the binding site of a biological target (e.g., an enzyme, a receptor).[12][13] This technique provides a "binding score," a numerical estimate of binding affinity, and visualizes the specific interactions (like hydrogen bonds) that stabilize the complex. This is crucial for structure-activity relationship (SAR) studies.[12][13][14]

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[12]

-

Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.

-

Define the binding site or "receptor grid" based on the location of a known co-crystallized ligand or through active site prediction algorithms.[13]

-

-

Ligand Preparation:

-

Draw the 2D structures of your indole derivatives using chemical drawing software.[15]

-

Convert the 2D structures to 3D and perform energy minimization using a computational chemistry package to obtain a stable, low-energy conformation.[15]

-

Generate possible ionization states and tautomers relevant to physiological pH (e.g., pH 7.4 ± 2.0).[16]

-

-

Docking Execution:

-

Run the docking algorithm (e.g., Glide, AutoDock Vina) to systematically fit the prepared ligands into the defined receptor grid.[12] The software will explore various ligand conformations and orientations.

-

-

Analysis and Prioritization:

-

Analyze the results, focusing on the docking score (e.g., kcal/mol) and the predicted binding pose.[16]

-

Visualize the top-scoring poses to examine key interactions (hydrogen bonds, hydrophobic interactions, etc.) with active site residues.

-

Prioritize compounds that exhibit both favorable docking scores and logical interactions with key residues known to be important for target function.

-

ADMET Prediction: Assessing Drug-Likeness

A compound can have superb activity at its target but fail spectacularly if it cannot be absorbed by the body, is metabolized too quickly, or is toxic.[17] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use a compound's structure to forecast its pharmacokinetic properties.[] Early ADMET screening is critical for avoiding late-stage failures.

| Parameter | Question Answered | Favorable Result | Rationale & Implication |

| Human Intestinal Absorption (HIA) | Will it be absorbed from the gut? | Good | Poor absorption necessitates intravenous administration, limiting therapeutic options. |

| Blood-Brain Barrier (BBB) Penetration | Will it cross into the brain? | Dependent on Target | Desirable for CNS targets (e.g., antidepressants); undesirable for peripherally acting drugs to avoid CNS side effects.[17] |

| CYP450 Inhibition (e.g., 2D6, 3A4) | Does it interfere with drug metabolism? | No | Inhibition of cytochrome P450 enzymes can lead to dangerous drug-drug interactions. |

| Hepatotoxicity | Is it likely to cause liver damage? | Low Risk | A leading cause of drug withdrawal from the market. |

| Ames Mutagenicity | Does it have the potential to cause cancer? | Negative | A critical safety flag for genotoxicity. |

Part 3: Primary In Vitro Screening: Identifying Biological Activity

Compounds that pass the in silico filter are synthesized and subjected to primary in vitro screening. These assays are designed to be robust, reproducible, and scalable to test multiple compounds and concentrations to identify "hits."

Anticancer Activity: Cytotoxicity Screening

The most fundamental question for a potential anticancer agent is whether it can kill cancer cells. Cell viability assays are the workhorse for this initial screen.[19] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method for this purpose.

-

Cell Culture:

-

Compound Treatment:

-

Prepare a serial dilution of the indole derivatives (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a "vehicle control" (medium with the compound's solvent, e.g., DMSO) and a "no-treatment" control.

-

Incubate for 48-72 hours.

-

-

MTT Addition & Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot viability against compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[19]

-

Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

For screening antibacterial potential, the broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) – the lowest concentration of a compound that prevents visible bacterial growth.[21][22]

-

Inoculum Preparation:

-

Grow a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth).

-

Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.[23]

-

-

Compound Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of the indole derivatives in the broth. This creates a gradient of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

Antioxidant Activity: Radical Scavenging Capacity

Many diseases are linked to oxidative stress caused by free radicals.[25][26] Antioxidant assays measure a compound's ability to neutralize these radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method based on a single electron transfer (SET) mechanism.[27][28]

-

Reagent Preparation:

-

Prepare a stock solution of the stable free radical DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Prepare various concentrations of the indole derivatives in methanol. Ascorbic acid is typically used as a positive control.

-

-

Reaction Mixture:

-

In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

If the compound is an antioxidant, it will donate an electron to the DPPH radical, neutralizing it and causing the violet color to fade to yellow.

-

Measure the absorbance at ~517 nm.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.

-

Determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Part 4: Mechanistic Deep Dive & In Vivo Confirmation

"Hits" from primary screening require further investigation to understand their mechanism of action and to assess their safety in a whole-organism context.

Mechanistic Assays: Unveiling the "How"

For a promising anticancer hit, simply knowing it's cytotoxic is insufficient. The next logical step is to determine how it kills the cells. For instance, many targeted therapies work by inhibiting specific signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[29]

Caption: Inhibition of the EGFR signaling pathway by a novel indole derivative.

To validate this, one could perform an EGFR Kinase Inhibition Assay . This typically involves incubating recombinant EGFR with ATP and a substrate peptide in the presence of the indole derivative. The amount of phosphorylated substrate is then quantified (e.g., via ELISA or fluorescence), allowing for the calculation of an IC₅₀ for enzyme inhibition.[29] Further studies in cells, such as cell cycle analysis by flow cytometry, can reveal if the compound causes arrest at a specific phase (e.g., G2/M), which is characteristic of anti-tubulin agents.[30]

In Vivo Toxicology: The First Look at Safety

Even a potent and specific compound is useless if it is too toxic for clinical use.[31] Early in vivo toxicity testing in animal models (typically rodents) is a mandatory step to evaluate the compound's safety profile.[10][32][33] The goal is to identify the Maximum Tolerated Dose (MTD) and observe any overt signs of toxicity.[33][34]

-

Animal Model: Healthy Balb/c mice, 6-8 weeks old.

-

Acclimatization: Animals are acclimatized for at least one week before the study.

-

Dosing:

-

Administer the indole derivative via a clinically relevant route (e.g., intraperitoneal injection or oral gavage).

-

Start with a single dose in a small group of animals.

-

Use a dose-escalation design, where subsequent groups receive progressively higher doses (e.g., 10, 50, 100, 200 mg/kg).[34]

-

-

Observation:

-

Monitor animals closely for 14 days for clinical signs of toxicity (e.g., changes in weight, behavior, posture, fur) and mortality.

-

-

Endpoint:

Conclusion

The path from a novel indole derivative to a viable drug candidate is a rigorous journey of multi-stage screening and validation. This guide outlines a logical, causality-driven framework that integrates in silico prediction, in vitro activity confirmation, mechanistic elucidation, and essential in vivo safety assessment. By employing this hierarchical strategy, researchers can efficiently navigate the complexities of drug discovery, ensuring that resources are focused on compounds that hold the greatest therapeutic promise. The versatility of the indole scaffold ensures it will remain a source of new medicines, and a systematic screening approach is the key to unlocking that potential.[3][35]

References

- 1. ijrpr.com [ijrpr.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ijpsr.com [ijpsr.com]

- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. hoeford.com [hoeford.com]

- 11. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ajchem-a.com [ajchem-a.com]

- 17. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mjpms.in [mjpms.in]

- 22. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scielo.br [scielo.br]

- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. benthamscience.com [benthamscience.com]

- 27. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 31. elearning.unite.it [elearning.unite.it]

- 32. researchgate.net [researchgate.net]

- 33. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 34. creative-bioarray.com [creative-bioarray.com]

- 35. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Construction of Axially Chiral Naphthyl-Indole Skeletons: An In-Depth Technical Guide

Abstract

Axially chiral naphthyl-indole skeletons represent a privileged structural motif in numerous biologically active compounds, natural products, and chiral ligands or catalysts.[1][2][3] Their unique three-dimensional structure, arising from restricted rotation around the C-N or C-C bond connecting the naphthyl and indole moieties, imparts distinct stereochemical properties that are crucial for their function. This technical guide provides a comprehensive overview of the state-of-the-art methodologies for the enantioselective construction of these valuable molecular architectures. We will delve into the core principles of atroposelective synthesis, explore various catalytic systems, and provide detailed experimental protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of axially chiral naphthyl-indoles in their respective fields.

Introduction: The Significance of Naphthyl-Indole Atropisomers

Atropisomerism, a form of stereoisomerism resulting from hindered rotation around a single bond, gives rise to chiral molecules that are finding increasing utility across various scientific disciplines.[4][5] Among the diverse classes of atropisomers, those containing a naphthyl-indole backbone have garnered significant attention due to their prevalence in medicinally relevant scaffolds and their application as powerful ligands in asymmetric catalysis.[3][6] The development of efficient and highly stereoselective methods to access these compounds is therefore a critical endeavor in modern organic synthesis.

The core challenge in constructing naphthyl-indole atropisomers lies in controlling the stereochemistry around the chiral axis. This requires synthetic strategies that can effectively differentiate between the two possible rotational isomers (enantiomers) and favor the formation of one over the other. This guide will explore the primary strategies employed to achieve this, including:

-

Organocatalysis: Utilizing small organic molecules as chiral catalysts.

-

Transition-Metal Catalysis: Employing chiral metal complexes to orchestrate the bond-forming events with high enantioselectivity.

-

Central-to-Axial Chirality Transfer: Leveraging a pre-existing stereocenter to direct the formation of the chiral axis.[7]

This document will provide a detailed examination of these approaches, highlighting their strengths, limitations, and mechanistic underpinnings.

Organocatalytic Strategies: The Power of Chiral Brønsted Acids

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide array of chiral molecules, including atropisomers.[8] Chiral phosphoric acids (CPAs) have proven to be particularly effective in this domain, acting as bifunctional catalysts that can activate substrates through hydrogen bonding and control the stereochemical outcome of the reaction.[9]

Asymmetric Coupling of 2-Naphthols with 2-Indolylmethanols

A notable breakthrough in this area was the first enantioselective construction of axially chiral naphthyl-indole skeletons through the organocatalytic asymmetric coupling of 2-naphthols with 2-indolylmethanols.[10] This method affords a novel class of heterobiaryl backbones and establishes a new catalytic enantioselective strategy by exploiting the C3-electrophilicity of 2-indolylmethanols.[10]

The proposed mechanism, illustrated below, involves the activation of the 2-indolylmethanol by the chiral phosphoric acid, followed by a highly stereoselective nucleophilic attack from the 2-naphthol.

Figure 1: Proposed catalytic cycle for the CPA-catalyzed enantioselective coupling of 2-naphthols and 2-indolylmethanols.

Experimental Protocol: Representative CPA-Catalyzed Naphthyl-Indole Synthesis

-

Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (5 mol%).

-

Reagents: Add the 2-naphthol (0.12 mmol) and the 2-indolylmethanol (0.1 mmol) to the tube.

-

Solvent: Dissolve the reagents in a suitable solvent (e.g., toluene, 1.0 mL).

-

Reaction: Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the designated time (e.g., 24 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired axially chiral naphthyl-indole.

| Entry | 2-Naphthol Substituent | 2-Indolylmethanol Substituent | Catalyst Loading (mol%) | Yield (%) | e.r. |

| 1 | H | H | 5 | 95 | 95:5 |

| 2 | 6-Br | H | 5 | 99 | 97:3 |

| 3 | H | 5-MeO | 5 | 88 | 92:8 |

Table 1: Summary of results for the CPA-catalyzed synthesis of axially chiral naphthyl-indoles.[10]

Dynamic Kinetic Resolution of Racemic Naphthyl-Indoles

Another powerful organocatalytic strategy involves the dynamic kinetic resolution (DKR) of racemic C2-unsubstituted naphthyl-indoles.[11] In this approach, a chiral catalyst selectively reacts with one enantiomer of the rapidly interconverting racemic starting material, leading to a high yield of a single enantiomer of the product.[11] Chiral phosphoric acids have been successfully employed to catalyze the addition of bulky electrophiles, such as azodicarboxylates and o-hydroxybenzyl alcohols, to racemic naphthyl-indoles.[11]

Figure 2: Conceptual workflow of the dynamic kinetic resolution of racemic naphthyl-indoles.

Transition-Metal Catalysis: Precision in C-C and C-N Bond Formation

Transition-metal catalysis offers a complementary and highly efficient approach to the enantioselective synthesis of axially chiral naphthyl-indoles. These methods often rely on the design of chiral ligands that can effectively control the stereochemistry of bond-forming reactions, such as cross-coupling and C-H activation.

Palladium-Catalyzed Atroposelective Cacchi Reaction

A significant advancement in this area is the development of a palladium-catalyzed atroposelective Cacchi reaction of 2-alkynylanilines with sterically demanding naphthyl halides.[1][2] This method provides access to a variety of naphthyl-C3-indoles in high yields and with good to excellent atroposelectivities.[1][2] The success of this reaction hinges on the use of a specific chiral ligand, (S)-Segphos, and the careful optimization of reaction conditions, including the addition of water.[1][2]

The proposed catalytic cycle involves the oxidative addition of the naphthyl halide to the Pd(0) complex, followed by carbopalladation of the alkyne and subsequent reductive elimination to afford the desired product and regenerate the active catalyst. The chiral ligand plays a crucial role in controlling the facial selectivity of the carbopalladation step, thereby determining the final axial chirality.

Figure 3: Simplified catalytic cycle for the Pd-catalyzed atroposelective Cacchi reaction.

Experimental Protocol: Representative Palladium-Catalyzed Cacchi Reaction

-